Spectroscopic analysis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
Spectroscopic analysis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation and characterization of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causal-driven methodologies essential for ensuring analytical integrity and confidence in molecular characterization.
The imidazolidine-2,4-dione core, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including the widely-used anticonvulsant phenytoin.[1][2] The introduction of specific substituents, such as the 3-bromophenyl and methyl groups at the C5 position, generates novel chemical entities whose precise structure must be unambiguously confirmed before further biological evaluation. This guide establishes a self-validating analytical system using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Diagram 1: Chemical Structure
Caption: Structure of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
¹H NMR analysis reveals the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons.
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over chloroform (CDCl₃) for two primary reasons. First, hydantoin derivatives often exhibit superior solubility in DMSO. Second, and more importantly, the acidic N-H protons of the imidazolidine-dione ring are readily exchangeable and often do not appear or are excessively broad in CDCl₃. In DMSO-d₆, these protons are observed as distinct, characterizable signals, providing complete structural information.[3]
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Sample Preparation: Accurately weigh 5-10 mg of the title compound and dissolve it in approximately 0.7 mL of DMSO-d₆.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex multiplets of the aromatic region.
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Acquisition Parameters:
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Pulse Angle: 30-45 degrees to ensure quantitative integration without saturating the signals.
-
Relaxation Delay (d1): 2-5 seconds, allowing for full relaxation of all protons, including those on the aromatic ring.
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Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
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The ¹H NMR spectrum provides a unique fingerprint of the molecule. Each signal's chemical shift (δ), integration, and multiplicity are diagnostic.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| N1-H & N3-H | ~10.5 and ~8.5 | Broad Singlet (each) | 1H each | The two N-H protons are non-equivalent due to the asymmetric C5 substitution. They appear downfield as broad signals due to quadrupole broadening and exchange. |
| Aromatic H | 7.2 - 7.8 | Multiplet | 4H | The four protons on the bromophenyl ring are chemically distinct and will exhibit complex splitting patterns due to ortho, meta, and para coupling. |
| C5-CH ₃ | ~1.5 | Singlet | 3H | The methyl protons are adjacent to a quaternary carbon (C5) and thus have no neighboring protons to couple with, resulting in a sharp singlet. |
Table 1: Predicted ¹H NMR Data for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in DMSO-d₆.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct count of the unique carbon atoms in the molecule. While less sensitive than ¹H NMR, techniques like proton decoupling yield a spectrum of sharp singlets, one for each carbon environment.
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is preferable to reduce acquisition time.
-
Instrumentation: Acquire on a 400 MHz (100 MHz for ¹³C) or higher spectrometer.
-
Acquisition Parameters:
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Mode: Proton-decoupled for simplicity and sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C (1.1%).[4]
-
-
Advanced Techniques (Trustworthiness): To validate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed. This differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, particularly the hybridization and electronegativity of attached atoms.[4]
| Carbon Assignment | Expected δ (ppm) | DEPT-135 | Rationale |
| C 2=O & C 4=O | ~175 & ~155 | Absent | The two carbonyl carbons are in different environments (urea vs. amide) and are highly deshielded, appearing far downfield.[3] |
| Aromatic C -Br | ~122 | Absent | The direct attachment to the electronegative bromine atom influences the shift. |
| Aromatic C -H | 125 - 135 | Positive | Four distinct signals are expected for the aromatic CH carbons. |
| Aromatic C -C5 | ~140 | Absent | The ipso-carbon attached to the hydantoin ring is deshielded. |
| C 5 | ~65 | Absent | This quaternary carbon is a key structural marker. |
| C 5-C H₃ | ~25 | Positive | The aliphatic methyl carbon appears in the shielded, upfield region of the spectrum. |
Table 2: Predicted ¹³C NMR Data for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in DMSO-d₆.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility by ensuring a consistent path length. This enhances the trustworthiness of the spectral data.[5][6]
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Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[6]
-
Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.
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Parameters: A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are sufficient for high-quality data.[6]
The IR spectrum provides clear evidence for the key functional groups within the hydantoin structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300 - 3100 | Medium, Broad | Characteristic of the two N-H groups in the hydantoin ring, often broadened by hydrogen bonding in the solid state.[7] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Corresponds to the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Weak | Corresponds to the C-H bonds of the methyl group. |
| C=O Stretch (Amide/Urea) | 1780 - 1700 | Strong, two bands | A key diagnostic feature. Two distinct, strong absorption bands are expected for the asymmetric and symmetric stretching of the two non-equivalent carbonyl groups (C2=O and C4=O).[7][8] |
| C-N Stretch | 1450 - 1350 | Medium | Associated with the C-N bonds within the heterocyclic ring.[9] |
| C-Br Stretch | 650 - 550 | Medium-Strong | This absorption falls in the fingerprint region and is a good indicator of the carbon-bromine bond, though it can be obscured by other vibrations.[10] |
Table 3: Predicted FT-IR Absorption Bands.
Mass Spectrometry (MS): Molecular Weight and Isotopic Verification
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, it serves a critical validation role through the analysis of isotopic patterns.
Electrospray Ionization (ESI) is the chosen technique. It is a "soft" ionization method that typically keeps the molecule intact, leading to a prominent molecular ion (or quasi-molecular ion, [M+H]⁺ or [M-H]⁻), which is essential for confirming the molecular weight. This contrasts with harsher methods like Electron Ionization (EI), which can cause excessive fragmentation and sometimes result in a weak or absent molecular ion peak.[6]
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). High resolution is crucial for determining the exact mass and, therefore, the elemental composition.
-
Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine which provides a more stable and intense signal.
-
Data Analysis: Analyze the spectrum for the molecular ion peak and its characteristic isotopic pattern.
The most crucial piece of evidence from the mass spectrum of a monobrominated compound is the isotopic distribution of the molecular ion.
-
Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[11] This results in a pair of peaks for any bromine-containing fragment: the molecular ion (M⁺) and an "M+2" peak of almost identical intensity.[11][12] Observing this 1:1 ratio for the molecular ion is definitive proof of the presence of a single bromine atom in the molecule.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Notes |
| [M+H]⁺ | 311.0080 | 313.0060 | ~1:1 | The protonated molecular ion. |
| [M+Na]⁺ | 333.9899 | 335.9879 | ~1:1 | Often observed as a sodium adduct. |
Table 4: Predicted High-Resolution Mass Spectrometry Data (C₁₀H₉⁷⁹BrN₂O₂ and C₁₀H₉⁸¹BrN₂O₂).
Integrated Analytical Workflow
The strength of this analytical approach lies not in any single technique but in the congruent, self-validating data obtained from the combination of all three.
Diagram 2: Spectroscopic Confirmation Workflow
Caption: Integrated workflow for the definitive structural confirmation of the title compound.
Conclusion
The spectroscopic characterization of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is achieved through a logical and synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise atomic connectivity and carbon skeleton. FT-IR confirms the presence of all key functional groups, particularly the diagnostic dual carbonyl absorptions and N-H bonds of the hydantoin ring. Finally, high-resolution mass spectrometry provides an exact molecular weight and, critically, verifies the presence of a single bromine atom through its unique M/M+2 isotopic signature. Together, these techniques form a robust, self-validating system that provides an unambiguous and trustworthy confirmation of the molecular structure, a mandatory prerequisite for any further studies in drug discovery and development.
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